molecular formula C22H20FNO3 B4627749 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(4-fluorophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B4627749
M. Wt: 365.4 g/mol
InChI Key: AJVWSJMDLJFZDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione typically involves multi-step procedures starting from basic aromatic substrates. For instance, Gong Ping (2005) investigated a synthetic route for a quinazoline derivative through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, highlighting the methodology's efficiency and the advantages such as mild reaction conditions and high yield (Gong Ping, 2005).

Molecular Structure Analysis

The molecular structure of related compounds exhibits significant variation in dihedral angles and substitution patterns, influencing their physical and chemical properties. For example, the crystal structure analysis of a compound with a quinoline and methoxyphenyl component showed specific orientation and hydrogen bonding patterns, indicating the intricate nature of these molecules' structures (T. Shahani et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of quinoline derivatives often involves interactions with various reagents to form new compounds, demonstrating their versatility. For instance, the reaction of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with methyl iodide to give corresponding derivatives showcases the chemical transformations these compounds can undergo (E. A. Al-Taifi et al., 2016).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as fluorescence and solvatochromism, are crucial for their applications in materials science and chemical analysis. The novel fluorophore 6-methoxy-4-quinolone exhibited strong fluorescence across a wide pH range, underscoring the importance of understanding these compounds' photophysical properties (Junzo Hirano et al., 2004).

Chemical Properties Analysis

The introduction of fluorine atoms into the quinoline ring system, as seen in the synthesis and characterization of 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes, significantly alters the electronic and photophysical properties. This alteration enhances the fluorescence quantum yield, providing insight into the chemical behavior of these fluorine-modified quinoline derivatives (F. Suliman et al., 2014).

Scientific Research Applications

Fluoroquinolone Phototoxicity

Research comparing the phototoxicity of moxifloxacin, a fluoroquinolone with a methoxy group, to lomefloxacin in healthy volunteers revealed that moxifloxacin exhibited reduced phototoxicity, suggesting its safer profile in terms of sunlight exposure related side effects (Man, Murphy, & Ferguson, 1999).

Pharmacokinetics in Humans

A study on the pharmacokinetics of AM-1155, a new fluoroquinolone, in healthy male volunteers after oral administration indicated favorable pharmacokinetics, suggesting its potential clinical utility due to potent antibacterial activity and favorable pharmacokinetic profile (Nakashima et al., 1995).

Impact on Neuromuscular Transmission

Investigation into the effects of fluoroquinolones on neuromuscular transmission found that certain compounds could exacerbate muscle weakness in myasthenia gravis patients, highlighting the importance of caution in their use for patients with disorders affecting neuromuscular transmission (Sieb, 1998).

Nonylphenols in Food

A study on the presence of nonylphenols, products of biodegradation of nonionic surfactants and known for their toxic and estrogenic activity, in food suggests the ubiquity of these compounds in the food chain. This research reflects on the broader environmental and health implications of chemical use in various industries (Guenther et al., 2002).

Drug Exposure Analysis

Research analyzing a new antimicrobial quinolone (AM‐1155) in hair as an index of drug exposure and as a time-marker underscores the importance of novel methods for monitoring drug exposure over time, which could be relevant for understanding the distribution and metabolism of compounds like "4-(4-fluorophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" (Uematsu et al., 1993).

Resistance in Campylobacter jejuni

A study focusing on the increase in quinolone-resistant Campylobacter jejuni infections highlights the evolving challenge of antibiotic resistance, which is relevant to the development and application of new quinolone compounds (Smith et al., 1999).

properties

IUPAC Name

4-(4-fluorophenyl)-7-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3/c1-27-17-8-4-13(5-9-17)15-10-19-22(20(25)11-15)18(12-21(26)24-19)14-2-6-16(23)7-3-14/h2-9,15,18H,10-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVWSJMDLJFZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)F)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-fluorophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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4-(4-fluorophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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4-(4-fluorophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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4-(4-fluorophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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4-(4-fluorophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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4-(4-fluorophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

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